molecular formula C33H38N2O6Si B1260716 (3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one

(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one

Cat. No.: B1260716
M. Wt: 586.7 g/mol
InChI Key: BPDQNGFFENWBGP-NKVIQRDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one is a member of indoles.

Scientific Research Applications

Aldose Reductase Inhibitors

A study by Ali et al. (2012) synthesized new iminothiazolidin-4-one acetate derivatives, which showed promising results as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds may have potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Synthesis of Core Analogs

Titov et al. (2004) synthesized compounds that underwent intramolecular amidoalkylation, leading to new heterocyclic systems. These systems are core analogs of aurantioclavine, demonstrating the compound's role in synthesizing structurally complex molecules (Titov et al., 2004).

Spiro-indole-pyrrolidine Derivatives

Sundar et al. (2011) investigated derivatives of the spirooxindole ring system, which are used as antimicrobial and antitumor agents. This highlights the compound's relevance in synthesizing pharmacologically important structures (Sundar et al., 2011).

Mass Spectrometric Analysis

Cristoni et al. (2000) studied the mass spectrometric behavior of similar compounds, highlighting the importance of mass spectrometry in characterizing these complex molecules (Cristoni et al., 2000).

Isoxazolyl-Spiro Derivatives Synthesis

Rajanarendar et al. (2006) focused on the synthesis of novel isoxazolyl-spiro derivatives. The study illustrates the diverse chemical reactions and pathways this compound can undergo to form structurally varied products (Rajanarendar et al., 2006).

Structural Investigation of Spiro Derivatives

Grochowski et al. (1992) synthesized and investigated the structure of spiro derivatives, demonstrating the compound's utility in exploring new chemical structures (Grochowski et al., 1992).

Fluorescent Compounds Synthesis

Tang and Verkade (1996) synthesized optically active compounds with high fluorescence quantum yields, indicating the compound's potential in developing fluorescent materials for various applications (Tang & Verkade, 1996).

Properties

Molecular Formula

C33H38N2O6Si

Molecular Weight

586.7 g/mol

IUPAC Name

(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]spiro[indole-3,2'-oxolane]-2-one

InChI

InChI=1S/C33H38N2O6Si/c1-22-30(42(3,4)26-14-12-25(39-2)13-15-26)29(16-18-36)41-33(22)27-10-5-6-11-28(27)35(31(33)37)21-23-8-7-9-24(20-23)34-17-19-40-32(34)38/h5-15,20,22,29-30,36H,16-19,21H2,1-4H3/t22-,29+,30-,33+/m0/s1

InChI Key

BPDQNGFFENWBGP-NKVIQRDJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@@]12C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)N5CCOC5=O)CCO)[Si](C)(C)C6=CC=C(C=C6)OC

Canonical SMILES

CC1C(C(OC12C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)N5CCOC5=O)CCO)[Si](C)(C)C6=CC=C(C=C6)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 2
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 3
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 4
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 5
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 6
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.